Cas no 1803669-49-9 (Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate)

Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate
-
- Inchi: 1S/C10H11BrF2N2O2/c1-2-17-7(16)4-5-3-6(11)10(14)15-8(5)9(12)13/h3,9H,2,4H2,1H3,(H2,14,15)
- InChI Key: CGTWSXLLJSXLOT-UHFFFAOYSA-N
- SMILES: BrC1=C(N)N=C(C(F)F)C(=C1)CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 269
- XLogP3: 2
- Topological Polar Surface Area: 65.2
Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029069361-1g |
Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate |
1803669-49-9 | 97% | 1g |
$1,564.50 | 2022-04-02 |
Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate Related Literature
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
Additional information on Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate
Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate (CAS No. 1803669-49-9)
Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate, with the CAS number 1803669-49-9, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its pyridine ring structure, which serves as a versatile scaffold for various functional groups. The presence of an amino group at position 2, a bromo substituent at position 3, and a difluoromethyl group at position 6, along with an ethyl acetate moiety at position 5, makes this molecule highly functionalized and potentially bioactive.
Recent studies have highlighted the potential of Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate in drug discovery, particularly in the development of anticancer agents. Researchers have explored its ability to inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinases and histone deacetylases. The bromo and difluoromethyl groups are believed to play a critical role in enhancing the compound's bioactivity by improving its binding affinity to target proteins.
In addition to its pharmacological applications, this compound has also been investigated for its potential use in agrochemicals. The pyridine ring structure is known to exhibit pesticidal activity, and the substitution pattern in this molecule further enhances its effectiveness against various pests and pathogens. Recent experiments have demonstrated that Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate can act as a potent fungicide, protecting crops from fungal infections without causing significant harm to the environment.
The synthesis of Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the difluoromethyl group is particularly challenging and requires precise control over reaction conditions to ensure high yields and purity. Researchers have optimized these conditions by employing palladium-catalyzed coupling reactions, which have significantly improved the overall efficiency of the synthesis process.
From an environmental perspective, understanding the fate and transport of Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes rapid degradation under UV light, reducing its persistence in aquatic environments. However, further research is needed to evaluate its long-term effects on non-target organisms and soil microbiota.
In conclusion, Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate (CAS No. 180366949) represents a promising compound with diverse applications across multiple industries. Its unique chemical structure and functional groups make it an attractive candidate for drug development, agrochemicals, and advanced materials. As research continues to uncover its full potential, this compound is expected to play a pivotal role in addressing some of the most pressing challenges in modern science.
1803669-49-9 (Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate) Related Products
- 75317-42-9(N~1~,N~3~-bis(3,5-dichlorophenyl)malonamide)
- 1805907-51-0(1-Bromo-1-(3-iodo-2-mercaptophenyl)propan-2-one)
- 1807062-37-8(Ethyl 3-chloro-5-(difluoromethyl)-4-iodopyridine-2-carboxylate)
- 1462291-00-4(Methyl 4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate)
- 1523541-74-3((1R,3R)-3-Aminocyclopentanol hydrochloride)
- 2271442-83-0(2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane)
- 2137651-29-5(5-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]piperidin-2-one)
- 1807023-26-2(Ethyl 2-bromo-4-cyano-3-formylbenzoate)
- 24290-05-9(2,3-Bis(Z)-(4-chlorophenyl)methylidenesuccinic acid)
- 203435-09-0(D-Galactopyranose, 2,3,4,6-tetrabenzoate 1-(2,2,2-trichloroethanimidate))




